2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
2-(3-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound with a molecular formula of C15H24N4O4. This compound is characterized by its unique structure, which includes a triazaspiro[4.5]decane core, a methyl group, and an acetamide moiety linked to a tetrahydrofuran ring. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazaspiro[4.5]decane core. This can be achieved through a cyclization reaction involving appropriate precursors such as amines and diketones. The subsequent introduction of the methyl group and the acetamide moiety requires careful control of reaction conditions, including temperature, solvent choice, and the use of catalysts.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow processes can be employed to ensure consistent production. Purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using a variety of nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its interaction with biological targets can provide insights into the development of new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry: In industry, this compound can be used as a building block for the synthesis of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The acetamide group can form hydrogen bonds with biological molecules, influencing its solubility and interaction with other compounds. The triazaspiro[4.5]decane core provides a rigid structure that can enhance binding affinity to target proteins.
Molecular Targets and Pathways Involved: The compound may interact with enzymes, receptors, or other proteins involved in biological pathways. These interactions can modulate the activity of these targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
N-((Tetrahydrofuran-2-yl)methyl)acetamide derivatives: These compounds have the same acetamide and tetrahydrofuran groups but differ in their core structures.
Uniqueness: The uniqueness of 2-(3-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide lies in its specific combination of structural elements, which contribute to its distinct chemical and biological properties.
Biological Activity
The compound 2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide , with CAS number 923169-34-0 , is part of a class of triazaspiro compounds known for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H24N4O4, with a molecular weight of 324.38 g/mol . The structure features a triazaspiro framework which is significant in medicinal chemistry due to its ability to interact with various biological targets.
Research indicates that compounds with triazaspiro structures often exhibit activity against various biological targets including enzymes, receptors, and pathways involved in disease processes. The specific mechanisms for this compound are still under investigation but may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Potential interaction with G protein-coupled receptors (GPCRs), which play critical roles in cell signaling.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. For example:
Organism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibitory effect observed | |
Escherichia coli | Moderate inhibition |
Anticancer Activity
Recent investigations into the anticancer potential of similar triazaspiro compounds indicate that they may induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Induction of G1 phase arrest in cancer cell lines.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of related compounds:
-
Study on Anticancer Activity :
- A study demonstrated that triazaspiro compounds could inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression.
- The compound was shown to reduce tumor size significantly compared to controls.
-
Antimicrobial Efficacy :
- Another research highlighted the effectiveness of similar structures against multi-drug resistant strains of bacteria, suggesting a potential role in developing new antibiotics.
Properties
IUPAC Name |
2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4/c1-18-13(21)15(17-14(18)22)4-6-19(7-5-15)10-12(20)16-9-11-3-2-8-23-11/h11H,2-10H2,1H3,(H,16,20)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHHPXOUKIELHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)CC(=O)NCC3CCCO3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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